Dimethyl Benzylmalonate

Übersicht

Beschreibung

It is a colorless to almost colorless clear liquid with a boiling point of 285°C and a specific gravity of 1.13 at 20°C . This compound is widely used in organic synthesis due to its versatile reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl Benzylmalonate can be synthesized through various methods. One common approach involves the reaction of 2-Phenylacetophenone with Dimethyl carbonate . Another method is the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions typically involve the use of potassium carbonate at elevated temperatures (around 200°C) for several hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound serves as a precursor for cyclic structures. Intramolecular cyclization under basic conditions forms lactones or cyclopropanes.

Example: Butenolide Formation

A Cs₂CO₃-mediated intramolecular attack of the malonate enolate on a ketone yields a γ-butenolide :

textDimethyl benzylmalonate → Deprotonation → Intramolecular cyclization → Maculalactone A (76% yield)

Conditions : THF, 4Å molecular sieves, reflux.

Substitution Reactions

The ester groups undergo nucleophilic substitution with amines, alcohols, or thiols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C | Benzylmalonamide derivative | 60% | |

| Ethanol | H₂SO₄ (cat.), reflux | Diethyl benzylmalonate | 85% |

Mechanistic Insight :

Oxidation and Reduction

The benzylidene moiety and ester groups are susceptible to redox transformations.

Retro-Claisen Condensation

Heating with dimethyl carbonate (DMC) and K₂CO₃ cleaves the malonate backbone via retro-Claisen pathways, yielding methyl esters :

textThis compound + DMC → Methyl benzoate + Methyl phenylacetate

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Dimethyl benzylmalonate is a versatile building block in organic synthesis, finding use in chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis: this compound serves as a building block for creating complex molecules. It can undergo nucleophilic substitution reactions via a carbanion formed by deprotonation of the methylene group.

- Mono-C-methylation: It is used in the selective mono-C-methylation of arylacetonitriles and arylacetates with dimethyl carbonate. The high selectivity in these reactions is attributed to a mechanism involving consecutive methoxycarbonylation, methylation, and demethoxycarbonylation steps .

Biology

- Synthesis of Biologically Active Molecules: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

- Pig Liver Esterase Substrate: Serves as a substrate to probe the hydrophobic binding region of pig liver esterase .

Medicine

- Drug Development: It acts as an intermediate in the development of drugs with potential therapeutic effects.

- Antimicrobial Activity: Derivatives of dimethyl malonates exhibit antimicrobial activity, effective against bacterial strains like MRSA and Acinetobacter baumannii.

- Antimalarial Activity: Compounds with similar structures have demonstrated results against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's metabolic pathway.

Industry

- Specialty Chemicals and Materials: Utilized in the production of specialty chemicals and materials with specific properties.

- Scent Enhancer: Used as a scent enhancer in cosmetic products to provide a pleasant and long-lasting aroma .

Chemical Reactions

Dimethyl 2-(3-trifluoromethylbenzyl)malonate undergoes several chemical reactions:

- Nucleophilic Substitution: The methylene group can be deprotonated to form a carbanion, which can then undergo nucleophilic substitution reactions with electrophiles. Common reagents and conditions include sodium hydride, potassium carbonate, DMF, and THF. The major products formed are substituted malonates with various electrophiles.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Common reagents and conditions include hydrochloric acid, sodium hydroxide, and water. The major products formed are 3-trifluoromethylbenzylmalonic acid and methanol.

- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common reagents and conditions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed are oxidized derivatives with additional functional groups.

Synthesis of Chiral Malonates

Wirkmechanismus

The mechanism of action of Dimethyl Benzylmalonate in chemical reactions involves the formation of enolates through deprotonation, followed by nucleophilic substitution or addition reactions . The compound’s reactivity is largely due to the presence of the malonate ester groups, which can stabilize negative charges and facilitate various transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl.

Dibenzyl Malonate: Contains benzyl ester groups and is used in different synthetic applications.

Dimethyl Malonate: Lacks the benzyl group, making it less versatile in certain reactions but still valuable in synthesis.

Uniqueness: Dimethyl Benzylmalonate is unique due to its combination of benzyl and malonate ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in forming complex molecules and cyclic structures that are challenging to synthesize with other compounds .

Biologische Aktivität

Dimethyl benzylmalonate is an organic compound belonging to the malonate family, characterized by its two ester groups and a benzyl substituent. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

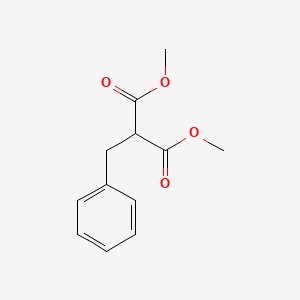

Chemical Structure and Properties

This compound has the molecular formula and features a central malonate structure with two methyl ester groups and a benzyl group attached. Its structure can be represented as follows:

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, a study demonstrated that derivatives of benzylmalonate showed effective inhibition against Staphylococcus aureus and Escherichia coli .

2. Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound. It has been shown to enhance the efficacy of traditional insecticides by increasing their penetration through insect cuticles, thereby improving their overall toxicity . This synergistic effect suggests that this compound could be utilized in formulations aimed at pest control.

3. Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have shown promise. Compounds with similar malonate structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: this compound may inhibit enzymes involved in metabolic pathways, leading to reduced bacterial growth or altered insect physiology.

- Synergistic Effects: As indicated in insecticidal studies, it may enhance the penetration of other active ingredients through biological membranes.

Case Studies

Eigenschaften

IUPAC Name |

dimethyl 2-benzylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJSOIMFGAQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447744 | |

| Record name | Dimethyl Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-78-0 | |

| Record name | 1,3-Dimethyl 2-(phenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the counterion of dimethyl benzylmalonate influence the product distribution in palladium-catalyzed allylic alkylation reactions?

A1: The research demonstrates that the counterion associated with this compound significantly impacts the product distribution in palladium-catalyzed allylic alkylation reactions []. This effect stems from two key mechanistic features:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.